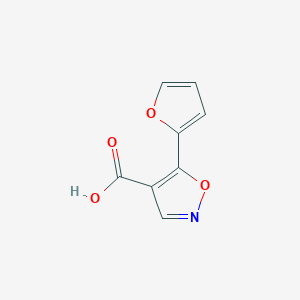

5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(furan-2-yl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8(11)5-4-9-13-7(5)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXLFIDTDFTJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264966 | |

| Record name | 4-Isoxazolecarboxylic acid, 5-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423032-14-7 | |

| Record name | 4-Isoxazolecarboxylic acid, 5-(2-furanyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423032-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isoxazolecarboxylic acid, 5-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: Both the furan and oxazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

Chemistry

5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it versatile in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | The furan ring can be oxidized to form derivatives like furan-2,5-dicarboxylic acid. |

| Substitution | Both rings can participate in substitution reactions, allowing for functionalization with different groups. |

Biology

Research indicates that derivatives of this compound exhibit significant biological activity:

- Antimicrobial Activity: Studies have shown that certain derivatives possess antimicrobial and antifungal properties. For instance, compounds synthesized from this base have been tested against various pathogens with promising results.

Case Study: Antimicrobial Efficacy

A study demonstrated that specific derivatives of this compound showed effective inhibition against Staphylococcus aureus and Candida albicans. The mechanism was attributed to disruption of cell membrane integrity.

Medicine

The compound is being investigated for its potential as a pharmacophore in drug design:

- Therapeutic Applications: Its derivatives are being explored for anti-inflammatory and anticancer activities. The unique structure allows for interactions with biological targets that could lead to novel therapeutic agents.

Case Study: Drug Design

Research conducted on the compound's derivatives has indicated potential as inhibitors in cancer cell lines. The structure-function relationship was elucidated through molecular docking studies.

Industry

In industrial applications, this compound is being evaluated for its use in developing new materials:

- Polymers and Resins: Its chemical properties allow it to be incorporated into polymer matrices to enhance material performance characteristics such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The furan and oxazole rings can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes.

Biological Activity

5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its unique structural features, including a furan ring and an oxazole ring, contribute to its reactivity and interaction with biological targets. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 179.13 g/mol. The compound features:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Oxazole Ring : A five-membered ring containing both nitrogen and oxygen.

- Carboxylic Acid Group : Enhances reactivity and potential biological activity.

This combination allows for diverse interactions with various biological macromolecules, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness in inhibiting the growth of specific pathogens, suggesting its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it can inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation. The mechanism likely involves the modulation of signaling pathways related to inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets through various mechanisms:

- Hydrogen Bonding : The functional groups in the compound can form hydrogen bonds with biological macromolecules.

- π-π Stacking : Aromatic interactions between the furan and oxazole rings can facilitate binding to proteins or nucleic acids.

- Hydrophobic Interactions : The overall structure allows for interactions with lipid membranes or hydrophobic pockets within proteins.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Activity :

- A study reported that the compound showed significant inhibition against Gram-positive and Gram-negative bacteria. Specific IC values were determined through standard microbiological assays.

-

Anti-inflammatory Activity :

- In vitro experiments demonstrated that treatment with the compound reduced cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent.

- Cytotoxicity Studies :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Thiazol-2-yl)-1,2-oxazole-4-carboxylic acid | Thiazole instead of furan | Different electronic properties affecting reactivity |

| 5-(Pyridin-3-yl)-1,2-oxazole-4-carboxylic acid | Pyridine ring substitution | Potentially different pharmacological profiles |

The unique combination of furan and oxazole rings along with the carboxylic acid group in this compound may contribute to distinct biological activities not observed in similar compounds.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,2-Oxazole-4-carboxylic Acid Derivatives

Key Observations :

- Electronic Effects : Fluorinated derivatives (e.g., difluoromethyl/trifluoromethyl) exhibit enhanced metabolic stability and lipophilicity, making them suitable for drug candidates .

- Polarity : The furan-2-yl group in the target compound contributes to moderate solubility in polar solvents, whereas thiophene analogs (e.g., 5-(5-methylthiophen-2-yl)) show higher lipophilicity due to sulfur’s electron-rich nature .

Heterocyclic Variants (Oxadiazole, Thiophene, etc.)

Table 2: Comparison with Non-Oxazole Heterocycles

Key Observations :

- Oxadiazole vs. Oxazole : Oxadiazole derivatives (e.g., 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid) are more electron-deficient, enhancing their role as bioisosteres for carboxyl groups in drug design .

- Ring Strain : Oxetane-containing analogs (e.g., 3-(3-methyloxetan-3-yl)) introduce conformational rigidity, improving target binding affinity .

Physicochemical and Pharmacological Properties

- Solubility: The carboxylic acid group in this compound enhances water solubility compared to non-polar analogs like thiophene derivatives.

- Reactivity : The furan ring is prone to electrophilic substitution, enabling further functionalization, whereas fluorinated derivatives resist metabolic degradation .

Q & A

Advanced Research Question

- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (acid/alkaline). Monitor degradation via HPLC, ensuring mass balance (sum of degradation products and parent compound equals 100%) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., API degradation to 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to predict shelf-life .

How to design biological activity assays for antimicrobial or anti-exudative potential?

Advanced Research Question

- Antimicrobial testing : Use agar dilution or microbroth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are compared to reference drugs .

- Anti-exudative evaluation : In vivo models (e.g., carrageenan-induced paw edema in rodents) measure reduction in inflammation. Dose-response curves and statistical analysis (ANOVA) validate efficacy .

- Structure-activity relationship (SAR) : Modify substituents (e.g., chlorophenyl or trifluoromethyl groups) to correlate electronic effects with bioactivity .

What analytical challenges arise in characterizing tautomeric or isomeric forms of this compound?

Advanced Research Question

- Tautomer detection : For thiol-thione tautomers (e.g., 5-furan-2-yl-1,3,4-oxadiazole-2-thiol), use UV-Vis spectroscopy and computational DFT studies to identify equilibrium states .

- Chiral resolution : For stereoisomers, employ chiral HPLC columns or polarimetry. Derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve enantiomers .

How to resolve contradictions in biological activity data across studies?

Advanced Research Question

- Control variables : Standardize assay conditions (e.g., solvent choice, inoculum size) to minimize discrepancies. For example, DMSO solubility may affect MIC values .

- Meta-analysis : Compare datasets using statistical tools (e.g., principal component analysis) to identify outliers or confounding factors .

- Mechanistic studies : Use molecular docking or enzyme inhibition assays (e.g., COX-2 or CYP450 targets) to clarify bioactivity pathways .

What methodologies optimize synthesis yield while minimizing side reactions?

Advanced Research Question

- Catalyst screening : Test palladium, copper, or enzyme catalysts for regioselective cyclization. For example, CuI improves yield in oxadiazole formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while additives like triethylamine reduce acid-mediated side reactions .

- Process analytical technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.